![molecular formula C19H23N3O4 B12503560 1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B12503560.png)
1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1,4-Dioxa-8-azaspiro[45]decan-8-yl}-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one is a complex organic compound that features a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Amine: This can be achieved by reacting a suitable amine with a diol under acidic conditions to form the spirocyclic structure.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile under basic conditions.
Coupling of the Two Fragments: The final step involves coupling the spirocyclic amine with the oxadiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The spirocyclic amine may also play a role in modulating biological pathways, contributing to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic amine without the oxadiazole ring.
2-Methylphenyl-1,2,4-oxadiazole: Lacks the spirocyclic amine structure.
Uniqueness
1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one is unique due to its combination of a spirocyclic amine and an oxadiazole ring, which imparts distinct chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C19H23N3O4 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one |
InChI |
InChI=1S/C19H23N3O4/c1-14-4-2-3-5-15(14)18-20-16(26-21-18)6-7-17(23)22-10-8-19(9-11-22)24-12-13-25-19/h2-5H,6-13H2,1H3 |
Clave InChI |
JIGYYBTXXJZVTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)N3CCC4(CC3)OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


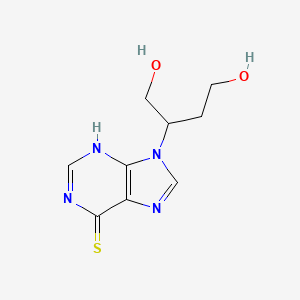
![1-[(4-bromophenyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B12503485.png)
![1-[2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12503489.png)
![2-{2-[2-({1-[2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)acetamido]-4-carbamoylbutanamido}-3-methylbutanoic acid; trifluoroacetic acid](/img/structure/B12503491.png)
![N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)-4-{[1,2,3]triazolo[4,5-b]pyridin-3-yl}benzamide hydrochloride](/img/structure/B12503503.png)
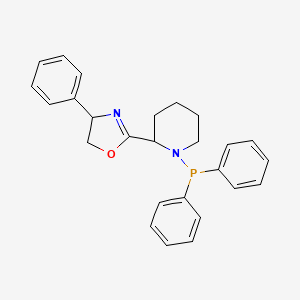
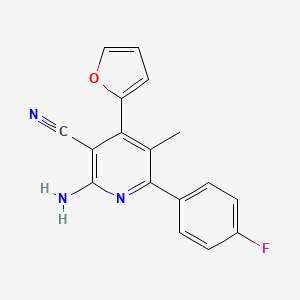
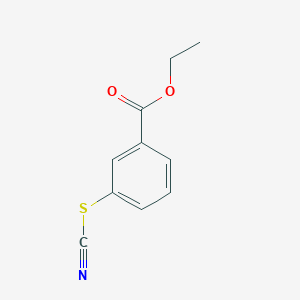
![7-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12503521.png)
![Methyl 5-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503525.png)
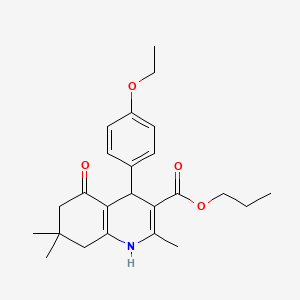
![6-Bromo-3-(2-fluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12503534.png)
![3,6,8-Trichloroimidazo[1,2-a]pyrazine](/img/structure/B12503536.png)
![N-[4-(dimethylamino)phenyl]-2-[(3-ethyl-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12503545.png)
